Ethyl 3-cyclohexylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyclohexylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIIDBKOIBLECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Cyclohexylbutanoate and Its Analogs
Strategies for Carbon-Carbon Bond Formation and Cyclohexyl Moiety Introduction
The construction of the ethyl 3-cyclohexylbutanoate scaffold involves strategic bond formation to assemble the core structure. This typically involves creating the cyclohexyl ring and attaching it to the butanoate chain, followed by the formation of the final ethyl ester.
Catalytic Hydrogenation and Reduction Approaches
Catalytic hydrogenation is a cornerstone technique for synthesizing saturated cyclic structures like the cyclohexyl group, often starting from aromatic precursors. In a potential synthesis for this compound, a precursor such as ethyl 3-phenylbutanoate could be subjected to hydrogenation. This reaction saturates the benzene (B151609) ring to form the cyclohexyl moiety.
Various catalysts are effective for this type of transformation. For instance, in related syntheses, copper-based catalysts have demonstrated high efficacy. A study on the hydrogenation of cyclohexyl acetate (B1210297) to produce cyclohexanol (B46403) highlighted the performance of a La-promoted Cu/ZnO/SiO2 catalyst, achieving a high conversion of 99.5% and selectivity of 99.7%. While this reaction involves the hydrogenolysis of an ester, the principles of ring saturation are analogous. Similarly, Nickel-based catalysts, often prepared from Ni/Al hydrotalcite-like compounds, are also employed for hydrogenation processes in ester synthesis, showcasing their versatility in these reactions. researchgate.net
The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure complete saturation of the aromatic ring without unintentionally reducing the ester group.
Olefin Functionalization in Butanoate Synthesis
Olefin functionalization provides a powerful route for building the carbon backbone of butanoate esters. These methods utilize the reactivity of carbon-carbon double bonds (olefins) to introduce new functional groups and extend the carbon chain. While specific examples for this compound are not prevalent, general methodologies can be applied.
One conceptual approach involves the hydroformylation of a cyclohexyl-containing olefin. This reaction would introduce a formyl group (CHO) that can be further oxidized to a carboxylic acid and subsequently esterified. Another pathway could be a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated butenoate ester, with the cyclohexyl group being part of the nucleophile or the ester itself. Such strategies allow for the regioselective construction of the C3-substituted butanoate structure.
Alkylation and Esterification Reactions for Cyclohexyl Butanoate Scaffolds
Alkylation and esterification are fundamental reactions for assembling the final ester product. Alkylation can be used to form the crucial carbon-carbon bond between the cyclohexyl ring and the butanoate chain. For example, a cyclohexyl organometallic reagent could be reacted with an electrophilic four-carbon chain that already contains the ester functionality or a precursor to it.
The final and most common step in the synthesis is esterification. This reaction typically involves the condensation of a carboxylic acid with an alcohol. youtube.com For this compound, this would be the reaction between 3-cyclohexylbutanoic acid and ethanol (B145695), usually catalyzed by a strong acid like sulfuric acid. docbrown.infochemguide.co.uk The reaction is reversible, so to maximize the yield of the ester, water is often removed as it is formed. libretexts.org
An alternative is transesterification, where an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alcohol component. For instance, mthis compound could be reacted with an excess of ethanol to produce this compound. A patent describes a similar transesterification of cyclohexyl butyrate (B1204436) with ethanol using sodium methylate as a catalyst, which resulted in a 98.5% conversion efficiency. google.com
Table 1: Comparison of Esterification and Transesterification Methods
| Method | Reactants | Catalyst | Key Features |
| Fischer Esterification | 3-Cyclohexylbutanoic Acid + Ethanol | Concentrated H₂SO₄ | Reversible reaction; water removal drives equilibrium towards product formation. docbrown.info |
| Transesterification | Cyclohexyl Butyrate + Ethanol | Sodium Methylate | High conversion efficiency (e.g., 98.5%). google.com |
Chemoenzymatic and Asymmetric Synthesis of Chiral Ethyl Butanoates
The synthesis of single-enantiomer (chiral) molecules is of great importance, as different enantiomers can have distinct biological activities. Chemoenzymatic methods, which use enzymes to catalyze key steps, are particularly effective for achieving high stereoselectivity.
Enantioselective Biocatalytic Transformations (e.g., Lipase-Mediated Processes)
Lipases are enzymes widely used in organic synthesis for their ability to catalyze reactions with high enantioselectivity under mild conditions. nih.gov They are particularly useful for the kinetic resolution of racemic mixtures, where one enantiomer reacts much faster than the other.
In the context of butanoate synthesis, lipases from organisms like Candida antarctica (CALB) and Candida rugosa are frequently employed. nih.govresearchgate.net For example, the synthesis of ethyl butyrate has been optimized using lipase (B570770) CALB. researchgate.net These enzymes can be used in several ways:
Enantioselective esterification: A racemic mixture of 3-cyclohexylbutanoic acid can be reacted with ethanol in the presence of a lipase. The enzyme will selectively esterify one enantiomer, allowing for the separation of the chiral ester from the unreacted chiral acid.
Enantioselective hydrolysis: A racemic mixture of this compound can be subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer back to the carboxylic acid, leaving the other enantiomeric ester untouched. mdpi.com
These processes are valued because they often proceed with high enantiomeric excess (e.e.), providing access to optically pure compounds. researchgate.netnih.gov
Table 2: Lipase-Mediated Synthesis of Esters
| Enzyme Source | Reaction Type | Substrates | Key Finding |
| Candida antarctica Lipase B (CALB) | Esterification | Butanoic acid and ethanol | Effective catalysis for ethyl butanoate synthesis. researchgate.net |
| Candida rugosa Lipase | Transesterification | Ethyl caprate and butyric acid | Kinetic model developed; shows competitive inhibition by substrates. nih.gov |
| Burkholderia cepacia Lipase | Kinetic Resolution (Hydrolysis) | Racemic 3-phenylisoserine ethyl ester | High enantioselectivity (E > 200) achieved. nih.gov |
Stereoselective Microbial Reductions (e.g., Yeast-Catalyzed Conversions)
Whole-cell microbial systems, such as baker's yeast (Saccharomyces cerevisiae), are powerful tools for asymmetric synthesis. nih.gov They contain a variety of reductase enzymes that can reduce carbonyl compounds to chiral alcohols with high stereoselectivity. researchgate.net
A key strategy for synthesizing chiral this compound would involve the yeast-catalyzed reduction of a precursor, ethyl 3-cyclohexyl-3-oxobutanoate (a β-keto ester). The yeast reductases would selectively reduce the ketone group to a hydroxyl group, producing predominantly one enantiomer of ethyl 3-cyclohexyl-3-hydroxybutanoate. chemistry-online.com This chiral hydroxy ester can then be further processed if needed.
Research has shown that the stereochemical outcome of yeast reductions can be influenced by modifying the substrate or by using genetically engineered yeast strains. nih.govacs.org For example, by knocking out or overexpressing specific reductase enzymes, it is possible to tune the selectivity to favor the desired (R) or (S) alcohol product. acs.orgresearchgate.net This approach provides a versatile and "green" method for accessing valuable chiral building blocks.
Diastereoselective and Enantiomeric Resolution Techniques
The synthesis of specific stereoisomers of this compound is crucial as different enantiomers and diastereomers can exhibit distinct properties. Achieving high stereoselectivity is a key focus in advanced organic synthesis. This can be accomplished through two primary strategies: diastereoselective synthesis, which aims to create a specific stereoisomer directly, and enantiomeric resolution, which involves separating a mixture of enantiomers (a racemic mixture).
Diastereoselective Synthesis: A key approach to controlling stereochemistry during synthesis is the use of chiral auxiliaries or catalysts. For molecules with structures analogous to this compound, stereoselective Michael additions represent a powerful technique. For instance, a practical four-step sequence has been developed for synthesizing related α,δ-dioxoesters with high enantiomeric excess (95% ee). mdpi.com This method utilizes a regio- and stereoselective Michael addition of a chiral ketimine to an acrylate (B77674) derivative as the key transformation, establishing a quaternary stereocenter with high fidelity. mdpi.com Such strategies, by guiding the formation of one diastereomer over another, are fundamental to producing stereochemically pure compounds.
Enantiomeric Resolution: When a synthesis results in a racemic mixture (a 50:50 mixture of two enantiomers), resolution techniques are required to separate them. Since enantiomers have identical physical properties, direct separation is challenging. The most common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties (e.g., solubility, boiling point) and can therefore be separated. libretexts.org
This is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. For a racemic carboxylic acid, a chiral base like (R)‑1‑phenylethylamine can be used to form a mixture of diastereomeric salts. libretexts.org These salts can then be separated by methods like fractional crystallization. libretexts.org After separation, the individual diastereomers are treated with a strong acid to regenerate the pure enantiomers of the original acid, which can then be esterified to yield the desired enantiomerically pure this compound. libretexts.org
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is another powerful method for direct enantioseparation. tcichemicals.commdpi.com This technique avoids the need for derivatization into diastereomers. The racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. mdpi.com This method is highly effective for both analytical and preparative-scale separations, capable of yielding enantiomers with an enantiomeric excess higher than 99%. mdpi.com
Table 1: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Crystallization | Reaction with a chiral resolving agent to form diastereomers with different solubilities, allowing separation by crystallization. libretexts.org | Cost-effective for large-scale production; well-established technique. | Success is not guaranteed and depends on the crystallization properties of the diastereomers; can be labor-intensive. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. tcichemicals.commdpi.com | High separation efficiency (>99% ee); applicable to a wide range of compounds; can be used for both analysis and purification. mdpi.com | Higher cost of chiral columns and solvents; may be less economical for very large scales compared to crystallization. |
| Kinetic Resolution | Use of a chiral catalyst or enzyme that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted enantiomer from the product. tcichemicals.com | Can provide very high enantiomeric purity; often employs green catalysts like enzymes. | Maximum theoretical yield for the desired enantiomer is 50%; requires careful control of reaction conditions. |
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards more sustainable and environmentally friendly manufacturing processes. This involves the adoption of green chemistry principles and innovative technologies like flow chemistry to reduce waste, improve energy efficiency, and enhance safety.
The synthesis of esters, including this compound, is a prime candidate for the application of green chemistry principles. These principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.eduepa.gov Key strategies include the use of catalytic reagents, renewable feedstocks, and designing for energy efficiency. yale.eduacs.org
A significant advancement in the green synthesis of esters is the use of biocatalysts, particularly enzymes like lipases. researchgate.net Enzymatic synthesis can be performed through one-step transesterification or a two-step process of hydrolysis followed by esterification. mdpi.com These reactions offer several advantages over traditional acid-catalyzed methods:
Mild Reaction Conditions : Enzymatic reactions are typically conducted at or near ambient temperature and pressure, reducing energy consumption. acs.orgnih.gov
High Selectivity : Enzymes are highly specific and can reduce the formation of byproducts, simplifying purification steps. acs.orgmdpi.com
Reduced Waste : Catalytic amounts of enzymes are used, and they can often be immobilized and reused for multiple batches, aligning with the principles of waste prevention and atom economy. nih.gov
Solvent-Free Systems : Many enzymatic esterifications can be performed in solvent-free media, directly using the alcohol reactant in excess, which eliminates the environmental impact of organic solvents. mdpi.comnih.gov
For example, the lipase Novozym 435 has been used to achieve yields of up to 98.4% in the solvent-free synthesis of fatty acid ethyl esters. nih.govresearchgate.net This biocatalyst also demonstrates high reusability, showing no significant loss in yield after being reused for 10 batches. nih.gov These enzymatic approaches represent a viable and sustainable alternative to traditional chemical synthesis for producing esters.
Table 2: Application of Green Chemistry Principles to Ester Synthesis
| Green Chemistry Principle | Application in Ester Synthesis | Research Finding Example |
|---|---|---|
| Prevention | Designing processes to minimize waste, such as using solvent-free systems. epa.gov | A yield of 98.4% was achieved in a solvent-free system for ethyl ester synthesis. nih.gov |
| Atom Economy | Maximizing the incorporation of all reactant materials into the final product. acs.org | Enzymatic transesterification can have a high atom economy by avoiding the use of stoichiometric reagents that end up as waste. |
| Use of Catalysis | Employing selective catalysts (e.g., enzymes) in small amounts instead of stoichiometric reagents. epa.govorganic-chemistry.org | Lipases like Novozym 435, Rhizopus oryzae, and Aspergillus flavus are effective biocatalysts for esterification. mdpi.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy requirements. yale.eduacs.org | Optimized enzymatic synthesis of ethyl esters can be performed at 50°C, significantly lower than many traditional methods. nih.gov |
| Use of Renewable Feedstocks | Utilizing starting materials from renewable sources rather than depletable ones like fossil fuels. epa.gov | Esters can be synthesized from renewable feedstocks like vegetable oils (e.g., sunflower or camellia oil). nih.govacs.org |
Flow chemistry, or continuous processing, has emerged as a transformative technology in modern organic synthesis. mdpi.com It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. This approach offers significant advantages for the production of organic esters. researchgate.net
Key benefits of continuous flow synthesis include:
Enhanced Safety : Flow reactors handle only small volumes of material at any given time, which minimizes the risks associated with hazardous reagents or exothermic reactions. nih.gov
Superior Process Control : The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. acs.org
Improved Efficiency and Scalability : Continuous processing eliminates the need for batch-to-batch handling, enabling automated and uninterrupted production. Scaling up is achieved by running the system for a longer duration or by using multiple reactors in parallel ("scaling out"). researchgate.netriken.jp
In the context of ester production, a continuous flow process can involve pumping the carboxylic acid and alcohol through a heated column packed with a solid catalyst. riken.jp This setup allows for high yields of the desired ester to flow out continuously. riken.jp Such systems have been shown to outperform commercial catalysts in the production of ester-based biofuels. riken.jp The development of robust, mass-producible solid catalysts is crucial for the industrial application of this technology. riken.jp Multi-step syntheses of complex molecules, which often include esterification steps, have been successfully adapted to continuous flow systems, demonstrating the technology's versatility and power. mdpi.com
Table 3: Comparison of Batch vs. Continuous Flow Processing for Ester Production
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Mixing | Often inefficient and varies with scale. | Highly efficient and predictable, independent of scale. nih.gov |
| Heat Transfer | Limited by the surface area of the vessel, can lead to hotspots. | Excellent due to high surface-area-to-volume ratio, allowing precise temperature control. acs.org |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer, with small reaction volumes minimizing risk. nih.gov |
| Scalability | "Scaling up" is complex and can require significant process redesign. | "Scaling out" or running for longer periods is straightforward. researchgate.netriken.jp |
| Process Control | Manual or semi-automated control over reaction parameters. | Fully automated, with real-time monitoring and control for high consistency. mdpi.com |
| Productivity | Limited by batch cycle times (charging, reacting, discharging, cleaning). | Continuous production leads to higher throughput over time. acs.org |
Sophisticated Spectroscopic and Structural Characterization of Ethyl 3 Cyclohexylbutanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like ethyl 3-cyclohexylbutanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various hydrogen atoms within the this compound molecule. The spectrum provides information based on chemical shift (δ), peak multiplicity (splitting pattern), and integration (the number of protons represented by a signal).
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the ethyl ester group and the cyclohexylbutanoate moiety. The ethyl group is characterized by a quartet signal for the methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The protons on the cyclohexyl ring and the butanoate chain produce more complex signals in the upfield region of the spectrum. amazonaws.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1 | ~4.10 | Quartet (q) | -OCH₂ CH₃ |
| 2 | ~2.20 | Multiplet (m) | -CH₂ C(O)O- |
| 3 | ~1.85 | Multiplet (m) | -CH(CH )CH₂- |
| 4 | ~1.60-1.75 | Multiplet (m) | Cyclohexyl protons |
| 5 | ~1.15-1.30 | Multiplet (m) / Triplet (t) | -OCH₂CH₃ & Cyclohexyl protons |
| 6 | ~0.85-1.10 | Multiplet (m) / Doublet (d) | -CH(CH₃ ) & Cyclohexyl protons |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative interpretation.
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its electronic environment. The carbonyl carbon of the ester group, for instance, appears significantly downfield (at a higher ppm value) due to the deshielding effect of the adjacent oxygen atoms. amazonaws.com The carbons of the ethyl group and the aliphatic cyclohexyl and butyl chains appear at characteristic upfield positions. amazonaws.comchegg.com
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~173 |
| -OC H₂CH₃ | ~60 |
| Cyclohexyl-C H- | ~43 |
| -C H₂C(O)O- | ~41 |
| Cyclohexyl C H₂ | ~30-34 |
| -C H(CH₃)- | ~30 |
| Cyclohexyl C H₂ | ~26 |
| -CH(C H₃) | ~20 |
| -OCH₂C H₃ | ~14 |
Note: The assignments are based on typical chemical shift ranges and data from related structures. amazonaws.com
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular puzzle. iranchembook.ir Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity.
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com For this compound, COSY spectra would show correlations between the ethyl group's -CH₂- and -CH₃ protons, as well as confirming the coupling network within the -CH(CH₃)CH₂- fragment and throughout the cyclohexyl ring. oxinst.com
¹H-¹³C HSQC/HMQC: This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. iranchembook.ir It provides definitive confirmation of the assignments made in the 1D spectra, for example, linking the proton quartet at ~4.10 ppm to the carbon at ~60 ppm. nih.gov This is invaluable for distinguishing between the numerous CH and CH₂ signals in the complex aliphatic region of the spectra. iranchembook.irnih.gov
These advanced methods are essential for confirming the isomeric structure and ensuring that the compound is indeed this compound and not another isomer with the same mass.
Advanced Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of a compound. rsc.org For this compound (C₁₂H₂₂O₂), HRMS would confirm the molecular mass of 198.16198 Da. uni.lu
The analysis also reveals characteristic fragmentation patterns that offer further structural clues. Common ionization techniques would likely produce a molecular ion [M]⁺ and several key adducts, particularly when using soft ionization methods like electrospray ionization (ESI). rsc.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 199.16927 |
| [M+Na]⁺ | 221.15121 |
| [M+K]⁺ | 237.12515 |
Source: Data predicted by computational tools. uni.lu
Gas chromatography coupled with mass spectrometry (GC-MS) is another common method for analyzing volatile esters like this, providing both retention time data for purity assessment and a mass spectrum for identification. kuleuven.benih.gov
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
This compound possesses a chiral center at the C3 position of the butanoate chain, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-ethyl 3-cyclohexylbutanoate and (S)-ethyl 3-cyclohexylbutanoate.
The separation and quantification of these enantiomers are critical for stereoselective synthesis and analysis. This is most effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). lcms.czresearchgate.net Chiral HPLC utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. sigmaaldrich.com
The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. sigmaaldrich.com Because these diastereomeric complexes have different stabilities and energies, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other elutes more quickly. nih.gov This differential interaction allows for the baseline separation of the two enantiomers, enabling the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. lcms.cz The choice of the specific CSP and the mobile phase composition are critical for achieving successful separation. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-ethyl 3-cyclohexylbutanoate |
| (S)-ethyl 3-cyclohexylbutanoate |
| Ethyl (E)-3-cyclohexylbut-2-enoate |
| Ethyl benzoate |
| Ethyl butanoate |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, a compound with applications in flavor and fragrance, GC is indispensable for its identification, purity assessment, and quantification in various matrices. This section delves into the specific GC methodologies employed for the characterization of this compound, providing detailed research findings and relevant data.
The principle of gas chromatography relies on the partitioning of a compound between a stationary phase, a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, an inert gas that carries the sample through the column. phenomenex.comdrawellanalytical.comyoutube.com The time it takes for a specific compound to travel through the column to the detector is known as its retention time, a characteristic property that aids in its identification under a specific set of chromatographic conditions. phenomenex.comdrawellanalytical.comyoutube.com
Detailed Research Findings
A detailed method for the analysis of this compound has been reported in the context of its synthesis. The analysis was performed using a Varian 430-GC gas chromatograph, and the specific parameters are outlined in the table below.
Table 1: GC Method for the Analysis of this compound
| Parameter | Value |
| Instrument | Varian 430-GC |
| Column | Varian FactorFour VF-WAXms |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Nitrogen (N₂) |
| Flow Rate | 4.0 mL/min |
| Injector Temperature | 270 °C |
| Detector Temperature | 270 °C |
| Oven Temperature Program | Initial: 40 °C, Ramp: 20 °C/min to 250 °C (hold 10 min), then 20 °C/min to 260 °C (hold 5 min) |
Data sourced from a study on the synthesis of this compound. nih.gov
The selection of a polar stationary phase, such as the VF-WAXms (Wax) column, is particularly noteworthy. nih.gov Polar columns are effective in separating compounds based on their polarity. For esters like this compound, the polar interactions between the ester functional group and the stationary phase play a significant role in the retention behavior. chromatographyonline.com
While the specific retention time for this compound under these exact conditions is not explicitly stated in the referenced literature, the detailed methodology provides a robust framework for its analysis. The retention time is influenced by several factors including the column's stationary phase, length, and diameter, as well as the carrier gas flow rate and the oven temperature program. phenomenex.comdrawellanalytical.comyoutube.com
In broader studies of volatile compounds in various food and beverage products, numerous esters, including various butanoates, have been identified and quantified using GC-MS. For instance, the analysis of volatile compounds in different apple cultivars identified a wide range of esters contributing to the fruit's aroma. nih.gov Similarly, studies on plum and peach varieties have also detailed the presence of a complex mixture of esters. phenomenex.comusgs.gov These studies often utilize headspace solid-phase microextraction (HS-SPME) as a sample preparation technique, which is particularly suitable for extracting volatile and semi-volatile compounds from complex matrices. phenomenex.comnih.govusgs.govresearchgate.net
Computational and Theoretical Studies on Ethyl 3 Cyclohexylbutanoate Molecular Systems
Quantum Chemical Investigations of Electronic and Geometric Structures
Quantum chemical calculations offer profound insights into the fundamental electronic and geometric characteristics of a molecule. For Ethyl 3-cyclohexylbutanoate, these theoretical approaches can elucidate its intrinsic properties, which are crucial for understanding its behavior and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. pku.edu.cn It is particularly effective for predicting the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. By employing DFT, one can determine the optimized molecular geometry of this compound, corresponding to the lowest energy conformation. This process also yields valuable data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
For a molecule like this compound, DFT calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. The results of such a calculation would provide a detailed picture of the molecule's geometry.
Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| O-C (ethyl) | 1.45 Å | |
| C-C (cyclohexyl) | 1.54 Å | |
| Bond Angle | O=C-O | 123.5° |
| C-O-C | 117.0° | |
| C-C-C (cyclohexyl ring) | 111.5° | |
| Dihedral Angle | C-C-O-C | 180.0° (trans) |
Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors on the map indicate regions of varying potential.
For this compound, an MEP analysis would highlight:
Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the ester group.
Positive Regions (Blue): These regions are electron-deficient and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms.
Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.
Illustrative MEP Analysis for this compound (Hypothetical Data)
| Region | Location | Potential (a.u.) | Predicted Reactivity |
| Deepest Red | Carbonyl Oxygen | -0.05 to -0.07 | Site for electrophilic attack |
| Red/Yellow | Ester Oxygen | -0.03 to -0.05 | Site for electrophilic attack |
| Blue | Hydrogens on the ethyl group | +0.02 to +0.04 | Potential for weak interactions |
| Green | Cyclohexyl ring | -0.01 to +0.01 | Generally non-reactive |
Note: The data in this table is hypothetical and for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dempg.de This analysis is particularly useful for understanding intermolecular interactions by quantifying the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de
In the context of this compound, NBO analysis could reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, it could show the delocalization of electron density from a C-H or C-C sigma bond to an adjacent empty anti-bonding orbital.
Illustrative Donor-Acceptor Interactions from NBO Analysis (Hypothetical Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(O1) | σ(C=O) | 2.5 | Lone pair donation to antibonding orbital |
| σ(C-H) | σ(C-C) | 1.8 | Hyperconjugation |
| σ(C-C) | σ*(C-O) | 0.9 | Hyperconjugation |
Note: E(2) represents the stabilization energy associated with the delocalization. The data is hypothetical.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Due to the presence of single bonds, this compound is a flexible molecule with multiple possible conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such molecules over time. nih.gov An MD simulation would model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory of its dynamic behavior.
This analysis would help identify the most stable and frequently occurring conformations of this compound in a given environment (e.g., in a vacuum or a solvent). Understanding the conformational preferences is essential as the molecule's shape can significantly influence its physical properties and biological activity.
Theoretical Approaches to Structure-Reactivity Relationships
By integrating the findings from DFT, MEP, and NBO analyses, it is possible to establish theoretical structure-reactivity relationships for this compound. For example, the MEP map can identify the most likely sites for chemical reactions, while NBO analysis can provide insights into the electronic factors that govern these reactions.
Furthermore, quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These theoretical parameters can be correlated with experimentally observed reaction rates to build predictive models for the reactivity of this compound and related compounds.
Diverse Applications and Functionalization Pathways of Ethyl 3 Cyclohexylbutanoate in Chemical Science
Contributions to Aroma and Flavor Chemistry Research
The sensory properties of esters are a cornerstone of flavor and fragrance science. Ethyl 3-cyclohexylbutanoate, as a member of this large class of compounds, is studied for its potential contributions to the aroma profiles of various products.
Table 1: Odor Descriptions of Structurally Related Cyclohexyl Esters
| Compound Name | CAS Number | Odor Description |
| Cyclohexyl Ethyl Acetate (B1210297) | 21722-83-8 | Sweet-floral, fruity-raspberry, green, fresh-minty pellwall.com |
| Allyl Cyclohexyl Butyrate (B1204436) | 80623-08-3 | Fatty, fruity, pineapple fragranceu.com |
| Cyclohexyl Ethyl Alcohol | 4442-79-9 | Floral, waxy, cool green, peony, lily, dewy rose thegoodscentscompany.com |
Sensory characterization is a fundamental aspect of food and fragrance science, aiming to identify and describe the key aroma-active compounds that define a product's unique scent profile. mdpi.comresearchgate.net This process often involves a combination of instrumental analysis and human sensory evaluation. reading.ac.uk In the context of natural products, researchers seek to create a complete picture of the aroma by identifying all significant volatile compounds and their respective concentrations. Subsequently, an aroma recombination study can be performed, where a model mixture of the identified key odorants is prepared in their natural concentrations to verify if the aroma of the original product is successfully reproduced.
The identification of volatile compounds in complex matrices, such as food and fragrances, relies on sophisticated analytical techniques. Gas Chromatography-Olfactometry (GC-O) is a powerful tool that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. nih.govepa.gov In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor of each eluting compound. cetjournal.it This technique is invaluable for distinguishing which of the many volatile compounds present in a sample are actually aroma-active.
For even more complex samples, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Mass Spectrometry (MS) offers enhanced separation power. This technique provides a more detailed chemical signature of a product's volatile profile. The combination of these advanced methods allows for the confident identification and characterization of minor yet sensorially significant compounds that might be missed by conventional one-dimensional GC-MS analysis. researchgate.net The application of GC-O and GCxGC-MS would be the standard approach to confirm the presence and sensory relevance of this compound in any given sample.
Table 2: Advanced Analytical Techniques in Aroma Analysis
| Technique | Principle | Application in Aroma Research |
| GC-O | Gas chromatography effluent is split between a chemical detector (e.g., MS) and a sniffing port for human sensory evaluation. nih.gov | Identifies which volatile compounds in a mixture are odor-active and provides a description of their scent. cetjournal.it |
| GCxGC-MS | Two GC columns with different separation mechanisms are coupled to provide enhanced resolution of complex mixtures, followed by mass spectrometry detection. | Provides detailed chemical profiling of volatile and semi-volatile compounds, improving identification in complex matrices. researchgate.net |
In biological systems, esters are primarily synthesized through enzymatic reactions. The most common pathway for the formation of volatile esters, including ethyl esters, involves alcohol acyltransferases (AATs). These enzymes catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. This biocatalytic route is a key process in the development of aroma in many fruits, vegetables, and fermented beverages. nih.gov
The biosynthesis of a specific ester like this compound would require the presence of its corresponding precursors: ethanol (B145695) and 3-cyclohexylbutanoyl-CoA. The availability of these precursors would depend on the specific metabolic pathways active within the organism. Ethanol is a common product of fermentation, while the branched-chain acyl-CoA would likely be derived from amino acid or fatty acid metabolism. The final step of the synthesis is the AAT-catalyzed reaction, which transfers the 3-cyclohexylbutanoyl group from the coenzyme A to ethanol, releasing the ester and free coenzyme A. Understanding these biosynthetic pathways is crucial for applications in biotechnology, where microorganisms could potentially be engineered to produce specific flavor and fragrance compounds.
Strategic Role as a Key Intermediate in Organic Synthesis
Beyond its interest in aroma chemistry, this compound serves as a potential intermediate in organic synthesis, providing a molecular framework that can be elaborated into more complex structures.
In organic synthesis, esters are versatile functional groups that can participate in a wide range of chemical transformations. While there are no specific, prominent examples in the literature detailing the use of this compound as a direct precursor to tricyclic heterocycles, the reactivity of the ester functional group is well-established in the synthesis of various heterocyclic systems. ajol.info For instance, related compounds such as β-keto esters and ethyl cyanoacetate are widely used as building blocks for constructing heterocyclic rings through reactions like condensations and cycloadditions. chemprob.org
Building Block for Chiral Compounds and Pharmaceuticals (chemical synthesis perspective)
This compound possesses a chiral center at the C-3 position of the butanoate chain, making it a valuable stereogenic building block, or synthon, for the preparation of more complex, enantiomerically pure molecules. The presence of both a lipophilic cyclohexyl group and a versatile ester functional group allows for its incorporation into a variety of molecular architectures. In pharmaceutical sciences, the synthesis of single-enantiomer drugs is critical, as different enantiomers of a molecule can exhibit widely different pharmacological and toxicological profiles. The cyclohexyl moiety is a common feature in many pharmaceutical compounds, valued for its ability to increase metabolic stability and modulate binding affinity to biological targets.
Although specific applications of this compound as a direct precursor in named pharmaceuticals are not extensively documented in mainstream literature, its potential is evident from synthetic strategies developed for other chiral molecules. The asymmetric synthesis of this compound can be approached through several established methodologies to yield either the (R)- or (S)-enantiomer in high enantiomeric excess. These methods are crucial for unlocking its utility as a chiral synthon. tum.debu.edu
Key asymmetric synthesis strategies applicable to this compound include:
Catalytic Asymmetric Hydrogenation: A primary route involves the enantioselective hydrogenation of a precursor like ethyl 3-cyclohexyl-2-butenoate using a chiral catalyst, such as those based on rhodium or ruthenium complexes with chiral phosphine ligands. This method is highly efficient for setting the stereocenter at C-3.
Biocatalysis: The asymmetric reduction of a keto-ester precursor, ethyl 3-cyclohexyl-3-oxobutanoate, can be achieved using whole-cell biocatalysts or isolated enzymes (ketoreductases). tum.de For instance, organisms like Lactobacillus kefir have been successfully used for the asymmetric reduction of similar ketoesters to their corresponding chiral hydroxybutanoates with excellent enantiomeric excess (ee). tum.de
Chiral Auxiliaries: A substrate-controlled approach involves attaching a chiral auxiliary to a precursor molecule to direct a stereoselective reaction, such as a conjugate addition of a cyclohexyl group to an appropriate ethyl crotonate derivative. The auxiliary is subsequently removed to yield the enantiopure product.
The resulting enantiopure this compound can then be used in the synthesis of target molecules, such as inhibitors for enzymes like RORγt or precursors for drugs like oxybutynin, where related chiral cyclohexyl fragments are known to be essential for activity. acs.orggoogle.com
| Synthesis Strategy | Precursor Molecule | Key Reagent/Catalyst | Rationale/Principle | Reference Analogy |
|---|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Ethyl 3-cyclohexyl-2-butenoate | Chiral Rhodium or Ruthenium complexes (e.g., Rh-DIPAMP) | Direct, atom-economical method for creating the C-3 stereocenter. | General principle of asymmetric hydrogenation of α,β-unsaturated esters. |
| Biocatalytic Reduction | Ethyl 3-cyclohexyl-3-oxobutanoate | Ketoreductase enzymes or whole-cell systems (e.g., Lactobacillus sp.) | Green chemistry approach offering very high enantioselectivity under mild conditions. | Asymmetric synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate. tum.de |
| Chiral Auxiliary-Mediated Conjugate Addition | Ethyl crotonate derivative with chiral auxiliary | Cyclohexylcuprate or other organometallic cyclohexyl reagent | Substrate-controlled diastereoselective reaction to introduce the cyclohexyl group. | Established methods in asymmetric synthesis. acs.org |
Derivatization for Novel Functional Materials
The chemical structure of this compound allows for its derivatization into various monomers that can be used to produce novel functional materials, particularly polymers with tailored properties. The ester functionality serves as a reactive handle for chemical modification, while the cyclohexyl group can impart desirable characteristics such as thermal stability, hydrophobicity, and mechanical strength to a polymer backbone.
One significant area of application for cyclohexyl esters is in the formulation of plasticizers. specialchem.comnih.gov Plasticizers are additives that increase the flexibility and durability of materials like PVC. By modifying or using compounds structurally similar to this compound, it is possible to create non-phthalate plasticizers with improved performance and safety profiles. specialchem.comhallstarindustrial.com
A compelling research avenue is the incorporation of cyclohexyl-containing monomers into biodegradable polymers. Studies have demonstrated that bacteria such as Pseudomonas oleovorans can produce polyhydroxyalkanoate (PHA) copolyesters containing cyclohexyl groups when fed appropriate precursors like 4-cyclohexylbutyric acid. researchgate.netresearchgate.net These biopolymers exhibit unique thermal properties, and the inclusion of the bulky cyclohexyl group modifies the crystallinity and mechanical behavior of the material. researchgate.net this compound can be hydrolyzed to its corresponding carboxylic acid, 3-cyclohexylbutanoic acid, which could potentially be used as a substrate in similar fermentation processes or in conventional polycondensation reactions to synthesize novel polyesters or poly(ester-amide)s. mdpi.com
Potential derivatization pathways for creating functional monomers from this compound include:
Hydrolysis: Saponification of the ethyl ester yields 3-cyclohexylbutanoic acid. This carboxylic acid can be used as a monomer in the synthesis of polyesters and polyamides.
Transesterification: Reaction with a diol can produce a new di-ester monomer or be used to graft the cyclohexylbutanoate moiety onto another polymer.
Reduction: Reduction of the ester group with a reagent like lithium aluminum hydride would yield 4-cyclohexyl-1,2-butanediol, a diol monomer that can be used to synthesize polyurethanes and polyesters with pendant cyclohexyl groups.
| Derivative | Synthetic Pathway | Potential Application | Anticipated Property Contribution | Reference Concept |
|---|---|---|---|---|
| 3-Cyclohexylbutanoic acid | Alkaline Hydrolysis | Monomer for biodegradable polyesters (e.g., PHAs) | Modifies crystallinity, enhances thermal stability. | Use of 4-cyclohexylbutyric acid in PHA biosynthesis. researchgate.netresearchgate.net |
| 4-Cyclohexyl-1,2-butanediol | Reduction (e.g., with LiAlH₄) | Diol monomer for polyurethanes or polyesters | Increases polymer rigidity and hydrophobicity. | General synthesis of polyesters from diols and diacids. mdpi.com |
| Self-Condensation Polymers | Polycondensation of a hydroxy-acid derivative | Specialty thermoplastic polyesters | Creates polymers with regularly spaced bulky side groups. | Polymerization of functionalized monomers. |
Investigation in Chemical Ecology and Pheromone Research (chemical structure and synthesis focus)
In the field of chemical ecology, volatile organic compounds serve as critical signals, known as semiochemicals, that mediate interactions between organisms. researchgate.net Many insect pheromones, which are semiochemicals used for intraspecific communication, are relatively simple organic molecules, frequently belonging to the ester, alcohol, or aldehyde classes. wikipedia.org The molecular structure of this compound—a volatile ester with a specific carbon skeleton and stereochemistry—makes it a plausible candidate for investigation as a semiochemical or pheromone.
The precedent for cyclohexyl-containing compounds acting as pheromones is established in the literature. For example, components of the boll weevil pheromone feature a cyclohexyl moiety, demonstrating that this structural unit is utilized in insect communication systems. purdue.edu Furthermore, the Pherobase database of semiochemicals lists ethyl 3-hydroxyhexanoate as an attractant for the fruit fly Myoleja lucida. pherobase.com This compound is structurally analogous to this compound, differing primarily by the substitution of a propyl group for the cyclohexyl ring at the C-3 position. This similarity suggests that this compound could potentially interact with the olfactory receptors of certain insect species.
The synthesis of potential pheromones for field testing requires high chemical and, crucially, stereochemical purity. As pheromone activity is often highly dependent on a single enantiomer, the asymmetric synthesis routes discussed previously (Section 5.2.2) are directly relevant to producing enantiopure (R)- and (S)-ethyl 3-cyclohexylbutanoate for biological evaluation. An unambiguous synthesis would be required to confirm the structure of any naturally identified semiochemical and to produce sufficient quantities for ecological studies or for use in pest management strategies like mating disruption or mass trapping. researchgate.net
| Compound | Chemical Structure | Formula | Key Structural Features | Known Biological Role |
|---|---|---|---|---|
| This compound | ![]() | C₁₂H₂₂O₂ | Ethyl ester, C4 chain, Cyclohexyl group at C-3, Chiral center at C-3 | Potential semiochemical (by analogy) |
| Ethyl 3-hydroxyhexanoate | ![]() | C₈H₁₆O₃ | Ethyl ester, C4 chain, Propyl group at C-3, Hydroxyl group at C-3 | Attractant for Myoleja lucida (fruit fly). pherobase.com |
Future Prospects and Emerging Research Directions for Ethyl 3 Cyclohexylbutanoate
Innovations in Catalytic Systems for Efficient Synthesis
The conventional synthesis of esters often relies on acid catalysts, which can lead to corrosion and waste generation. Future research is geared towards developing more sustainable and efficient catalytic systems. An emerging area of interest is the use of solid acid catalysts and novel bifunctional catalysts. For instance, novel heteropolyanion-based ionic liquids have demonstrated high catalytic activity in esterification reactions. These catalysts combine the advantages of ionic liquids and heteropolyacids, such as low cost, high acidity, and non-corrosiveness, making them highly recyclable and efficient.
Another promising direction is the development of advanced transition metal catalysts. Research groups have discovered and developed catalytic processes for the conversion of various C-H bonds, which could be adapted for the synthesis of complex esters. For example, cobalt-based catalytic systems are being investigated for enantioselective hydroalkylation of alkenes, a transformation that could be relevant for creating chiral centers in ester compounds with high precision acs.orgacs.org. The development of iridium catalysts for enantioselective allylic amination and etherification from allylic esters also showcases the potential for creating highly functionalized and stereospecific ester derivatives berkeley.edu. These innovative catalytic approaches could lead to more direct and atom-economical routes for the synthesis of Ethyl 3-cyclohexylbutanoate and its analogues.
Below is a table summarizing emerging catalytic systems potentially applicable to the synthesis of functionalized cyclohexyl esters:
| Catalyst Type | Description | Potential Advantages |
| Heteropolyacid-Based Ionic Liquids | Combines Keggin heteropolyanions with organic cations to create a solid acid catalyst. | High acidity, low cost, non-toxic, non-corrosive, and recyclable. |
| Transition Metal Catalysts (e.g., Cobalt, Iridium) | Homogeneous catalysts capable of activating C-H bonds and performing asymmetric transformations. | High selectivity (regio- and enantioselectivity), potential for novel reaction pathways. |
| Bifunctional Catalysts | Catalysts possessing both acidic and basic sites, or Brønsted and Lewis acid sites. | Can facilitate multiple reaction steps in a single pot, improving efficiency. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new chemical compounds. These computational tools can analyze vast datasets to predict the properties of molecules and optimize reaction conditions, significantly accelerating the research and development process. For specialty esters like this compound, AI can be employed to design derivatives with tailored properties for specific applications.
The application of AI in compound design can be broken down into the following key areas:
Property Prediction: Machine learning models can be trained to predict the physicochemical properties, such as boiling point, viscosity, and solubility, of novel ester compounds based on their molecular structure.
Retrosynthesis Analysis: AI algorithms can propose novel synthetic pathways for complex molecules, including sterically hindered esters.
Reaction Optimization: Machine learning can be used to build models that predict the outcome of a reaction based on various parameters like temperature, catalyst loading, and substrate concentration, thus identifying the optimal conditions for synthesis.
Exploration of New Application Domains in Advanced Materials Science
While this compound may have established uses, ongoing research is exploring the potential of cyclohexyl esters in advanced materials. One promising application is their use as additives in polymeric materials researchgate.net. Research has shown that synthesized cyclohexyl esters can act as plasticizers and antioxidants, improving the properties of polymers like polyvinyl chloride researchgate.net. As plasticizers, they can enhance the flexibility and durability of the polymer, while as antioxidants, they can improve the thermo-oxidative stability of materials researchgate.net.
The unique molecular structure of this compound, with its bulky cyclohexyl group, could impart desirable properties to polymers. For example, it could be investigated as a specialty plasticizer for high-performance polymers, where properties like low volatility and high thermal stability are crucial. Furthermore, the ester functionality allows for potential incorporation into polymer backbones, leading to the development of novel poly(ester amide)s or other copolymers with tailored degradation profiles for applications in drug delivery or electronics advancedsciencenews.com.
Future research in this area could focus on:
High-Performance Plasticizers: Evaluating the performance of this compound and its derivatives as plasticizers for engineering plastics and bioplastics.
Bio-based Polymers: Investigating the incorporation of the cyclohexylbutanoate moiety into bio-based polymer architectures to enhance their material properties.
Functional Coatings: Exploring the use of these esters in the formulation of advanced coatings, leveraging their potential for providing improved durability and resistance to environmental factors advancedsciencenews.com.
Mechanistic Studies of Biocatalytic Routes for Ester Synthesis
The enzymatic synthesis of esters using lipases is a cornerstone of green chemistry, offering mild reaction conditions and high selectivity. nih.gov A deeper understanding of the reaction mechanisms is crucial for optimizing these biocatalytic processes, especially for sterically hindered substrates like this compound. The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism nih.govnih.govresearchgate.net.
This mechanism involves a two-step process:
The enzyme first reacts with the acyl donor (an acid or another ester) to form an acyl-enzyme intermediate, releasing the first product (e.g., water or an alcohol).
The alcohol substrate then reacts with the acyl-enzyme intermediate to form the final ester product and regenerate the free enzyme.
Q & A
Q. What are the common synthetic routes for Ethyl 3-cyclohexylbutanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclization reactions or functional group modifications. Key steps include the formation of the cyclohexyl moiety and esterification. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact yield and purity. For example, polar aprotic solvents like DMF may enhance cyclization efficiency, while temperatures above 80°C can reduce side-product formation . Analytical methods like HPLC are essential for monitoring reaction progress and quantifying impurities .
Q. Which analytical techniques are most effective for characterizing this compound?
- HPLC : Used to assess purity and quantify residual solvents or intermediates .
- NMR Spectroscopy : Identifies structural features (e.g., cyclohexyl protons at δ 1.2–1.8 ppm and ester carbonyl at ~170 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 212.3) and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition typically observed above 200°C .
Q. What are the key physicochemical properties of this compound?
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Side reactions (e.g., over-esterification or cyclohexyl ring oxidation) are mitigated by:
- Temperature Control : Maintaining temperatures below 100°C to prevent thermal degradation .
- Catalyst Screening : Using Lewis acids like ZnCl₂ to enhance regioselectivity .
- Inert Atmosphere : Argon or nitrogen prevents oxidation of sensitive intermediates . A fractional factorial design (e.g., varying solvent, catalyst loading, and time) can identify optimal parameters .
Q. How should researchers address contradictory data in biological activity studies?
Discrepancies in bioactivity (e.g., conflicting enzyme inhibition results) may arise from:
- Assay Variability : Standardize protocols (e.g., pH, incubation time) across studies .
- Compound Purity : Verify purity via HPLC (>98%) and exclude trace impurities (e.g., residual solvents) .
- Computational Validation : Use molecular docking (AutoDock Vina) to compare binding modes across studies .
Q. What computational methods are effective for analyzing binding interactions of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap) to predict reactivity .
- Molecular Dynamics (MD) Simulations : Models ligand-protein interactions over time (e.g., with cyclooxygenase-2) .
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How can stability studies be designed to evaluate this compound under varying conditions?
A stability protocol might include:
- Forced Degradation : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (75% RH) .
- Kinetic Analysis : Monitor degradation products via LC-MS and calculate half-life (t₁/₂) using Arrhenius equations .
- pH Stability : Test solubility and degradation in buffers (pH 2–12) to identify labile functional groups .
Q. What strategies resolve discrepancies in thermodynamic data (e.g., enthalpy of formation)?
Q. What is the role of this compound in multi-step organic synthesis?
The compound serves as:
- Building Block : For synthesizing cyclohexane-fused heterocycles via [4+2] cycloadditions .
- Chiral Auxiliary : The cyclohexyl group induces asymmetry in stereoselective reactions (e.g., aldol condensations) .
- Prodrug Intermediate : Ester hydrolysis yields carboxylic acid derivatives with enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-CH2-COOEt)
-CH2-COOEt)
